molecular formula C11H12N2O2 B2390612 METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE CAS No. 272784-76-6

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE

Cat. No.: B2390612
CAS No.: 272784-76-6
M. Wt: 204.229
InChI Key: YQFIQNIOQYPOTP-JTQLQIEISA-N
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Description

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE is a chemical compound with significant interest in various scientific fields. It is an amino acid derivative with a cyanophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE typically involves the reaction of methyl acrylate with 4-cyanobenzaldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under constant stirring at room temperature . This reaction follows the Morita-Baylis-Hillman reaction scheme, which is known for its efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production, reducing waste and improving reaction control.

Chemical Reactions Analysis

Types of Reactions: METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE is unique due to its specific combination of an amino acid backbone with a cyanophenyl group, providing distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFIQNIOQYPOTP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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